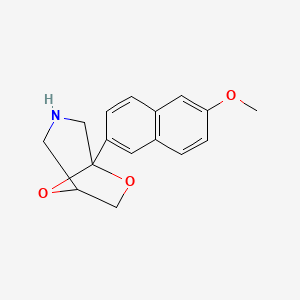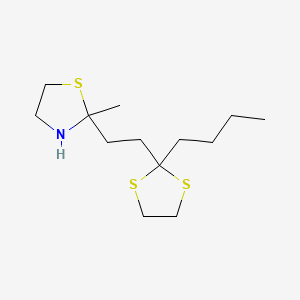
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dithiolan ring, which is a five-membered ring with two sulfur atoms. The butyl group attached to the dithiolan ring and the ethyl group attached to the thiazolidine ring contribute to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine derivative with a dithiolan derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with new functional groups replacing the butyl or ethyl groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein function. The thiazolidine ring can also interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Butyl-1,3-dithiolan-2-yl)-benzene-1,3-diol
- 5-[2-(2-Butyl-1,3-dithiolan-2-yl)ethyl]-2-pyrrolidinone
- Methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
Uniqueness
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is unique due to its combination of a thiazolidine ring and a dithiolan ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
156000-18-9 |
|---|---|
Molekularformel |
C13H25NS3 |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
2-[2-(2-butyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(16-10-11-17-13)7-6-12(2)14-8-9-15-12/h14H,3-11H2,1-2H3 |
InChI-Schlüssel |
ATJGTAKVUNKEKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(SCCS1)CCC2(NCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
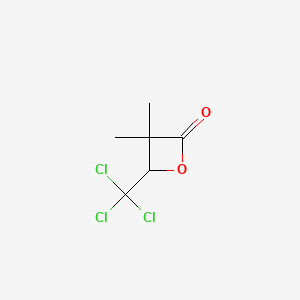
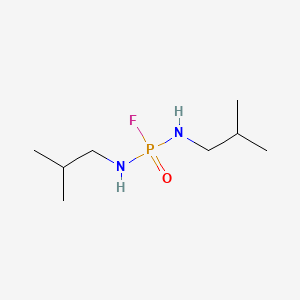

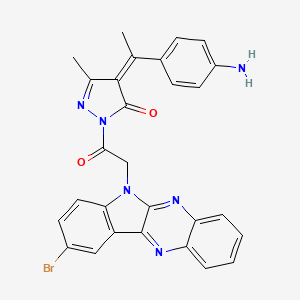
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)

![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
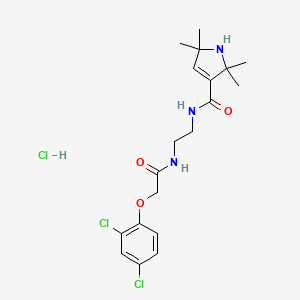

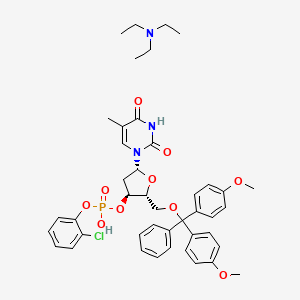
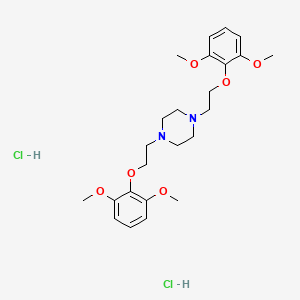
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
